

Fenofibrate-d6: A Technical Guide to its Certificate of Analysis and Purity Specifications

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Compound of Interest

Compound Name: Fenofibrate-d6

Cat. No.: B023405

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis and purity specifications for **Fenofibrate-d6**. It is designed to be a valuable resource for researchers, scientists, and drug development professionals who utilize this deuterated internal standard in their analytical and pharmacokinetic studies.

Fenofibrate-d6, a stable isotope-labeled analog of Fenofibrate, plays a crucial role as an internal standard in the accurate quantification of Fenofibrate and its active metabolite, fenofibric acid, in biological matrices. Its chemical and isotopic purity are paramount for the reliability and reproducibility of analytical methods. This guide delves into the typical quality control parameters, analytical methodologies, and the underlying workflows involved in ensuring the quality of **Fenofibrate-d6**.

Certificate of Analysis: A Summary of Quality

A Certificate of Analysis (CoA) for **Fenofibrate-d6** is a formal document that certifies that the product meets its predetermined specifications. Below is a table summarizing the typical quantitative data found on a CoA for **Fenofibrate-d6**. These values represent common specifications and may vary slightly between different manufacturers and batches.

Parameter	Specification	Typical Value
Identity	Conforms to structure	Conforms
Chemical Purity (by HPLC)	$\geq 98.0\%$	99.8%
Isotopic Purity (by Mass Spec)	$\geq 98.0\%$ Deuterium	99.5%
Residual Solvents (by GC-HS)	Meets USP <467> limits	Conforms
Heavy Metals (by ICP-MS)	Meets USP <232> limits	Conforms
Water Content (by Karl Fischer)	$\leq 0.5\%$	0.1%
Appearance	White to off-white solid	Conforms

Experimental Protocols: Ensuring Quality and Purity

The specifications outlined in the Certificate of Analysis are verified through a series of rigorous analytical tests. The following sections detail the methodologies for the key experiments performed.

Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)

The chemical purity of **Fenofibrate-d6** is typically assessed using a reversed-phase HPLC method.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18, 4.6 mm x 250 mm, 5 μm particle size.
- Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (containing 0.1% formic acid). A typical isocratic mobile phase is Acetonitrile:Water (70:30, v/v).
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 286 nm.

- Injection Volume: 10 μ L.
- Procedure: A solution of **Fenofibrate-d6** is prepared in the mobile phase and injected into the HPLC system. The peak area of **Fenofibrate-d6** is measured and compared to the total peak area of all components in the chromatogram to calculate the purity.

Isotopic Purity Determination by Mass Spectrometry (MS)

Mass spectrometry is used to determine the isotopic enrichment of deuterium in the **Fenofibrate-d6** molecule.

- Instrumentation: A high-resolution mass spectrometer (e.g., LC-MS/MS or GC-MS).
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Data Acquisition: Full scan mode to observe the mass distribution of the molecular ions.
- Procedure: A solution of **Fenofibrate-d6** is introduced into the mass spectrometer. The relative intensities of the molecular ion peaks corresponding to the deuterated (d6) and non-deuterated (d0) forms, as well as partially deuterated species, are measured to calculate the isotopic purity.

Residual Solvent Analysis by Headspace Gas Chromatography (GC-HS)

This method is used to identify and quantify any residual organic solvents from the synthesis and purification processes, in accordance with USP <467>.[1][2]

- Instrumentation: A gas chromatograph with a headspace autosampler and a flame ionization detector (FID).
- Column: A capillary column suitable for residual solvent analysis (e.g., G43 phase).
- Oven Temperature Program: A programmed temperature ramp to separate the various solvents.

- Carrier Gas: Helium or Nitrogen.
- Procedure: A sample of **Fenofibrate-d6** is placed in a headspace vial and heated. The volatile solvents in the headspace are then injected into the GC for separation and quantification against known solvent standards.

Heavy Metals Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

This technique is employed to detect and quantify trace amounts of elemental impurities, as per USP <232>.[3][4]

- Instrumentation: An ICP-MS system.
- Procedure: The **Fenofibrate-d6** sample is digested in a suitable acid matrix and then introduced into the plasma. The instrument measures the mass-to-charge ratio of the ions produced, allowing for the quantification of specific heavy metals against certified reference materials.

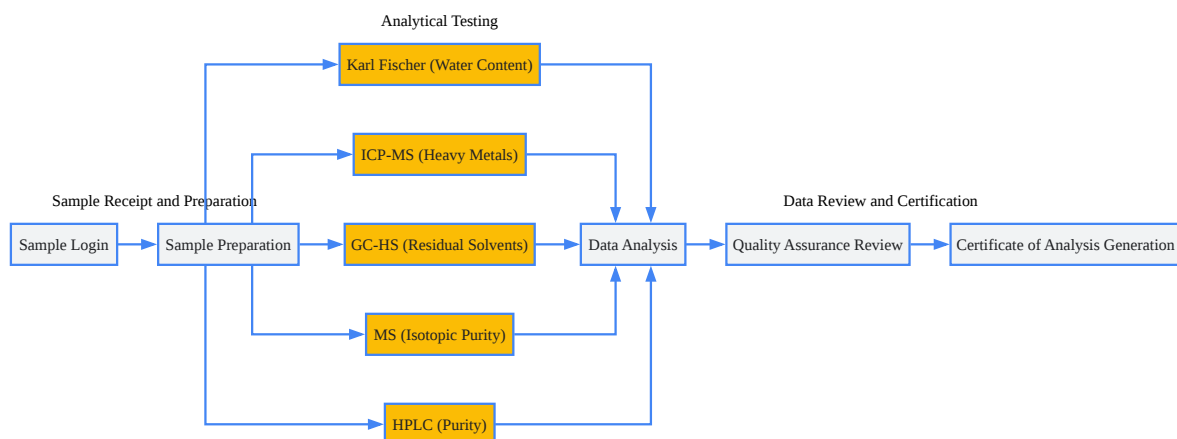
Water Content Determination by Karl Fischer Titration

The Karl Fischer titration method is a specific and accurate method for the determination of water content.[5][6][7]

- Instrumentation: An automated Karl Fischer titrator (coulometric or volumetric).
- Reagent: Karl Fischer reagent.
- Procedure: A known amount of the **Fenofibrate-d6** sample is dissolved in a suitable solvent and titrated with the Karl Fischer reagent. The endpoint is detected potentiometrically, and the water content is calculated based on the amount of reagent consumed.

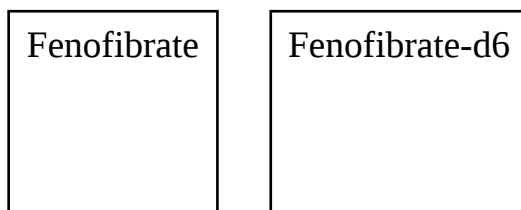
Visualizing the Process and Structure

To better understand the workflow and the molecule itself, the following diagrams have been generated using Graphviz.



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Caption: Quality control workflow for **Fenofibrate-d6**.



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Caption: Structures of Fenofibrate and **Fenofibrate-d6**.

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